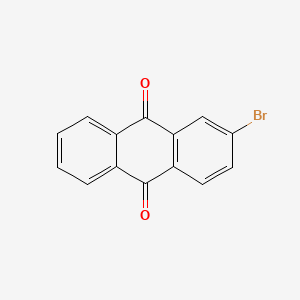

2-Bromoanthraquinone

CAS No.: 572-83-8

Cat. No.: VC1970298

Molecular Formula: C14H7BrO2

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 572-83-8 |

|---|---|

| Molecular Formula | C14H7BrO2 |

| Molecular Weight | 287.11 g/mol |

| IUPAC Name | 2-bromoanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H7BrO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H |

| Standard InChI Key | VTSDGYDTWADUJQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Br |

| Melting Point | 205.8 °C |

Introduction

Chemical and Physical Properties

2-Bromoanthraquinone exhibits distinct physical and chemical properties that determine its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of 2-Bromoanthraquinone

| Property | Value |

|---|---|

| CAS Number | 572-83-8 |

| Molecular Formula | C₁₄H₇BrO₂ |

| Molecular Weight | 287.108 g/mol |

| Density | 1.6±0.1 g/cm³ |

| Boiling Point | 443.4±34.0 °C at 760 mmHg |

| Melting Point | 208 °C |

| Flash Point | 160.1±12.2 °C |

| LogP | 4.16 |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| Index of Refraction | 1.682 |

| PSA (Polar Surface Area) | 34.14000 |

| Exact Mass | 285.962921 |

| Hazard Codes | T+ |

These physical properties indicate that 2-bromoanthraquinone is a relatively stable compound with high melting and boiling points, characteristic of many anthraquinone derivatives . The LogP value of 4.16 suggests it is more soluble in lipophilic solvents than aqueous solutions, which influences its behavior in various reaction media .

Structure and Nomenclature

2-Bromoanthraquinone is characterized by its anthraquinone skeleton with a bromine atom substituted at the 2-position. The structure consists of three fused rings with two carbonyl groups at the 9,10-positions, typical of the anthraquinone core.

Table 2: Nomenclature and Structural Information of 2-Bromoanthraquinone

| Parameter | Information |

|---|---|

| IUPAC Name | 2-bromoanthracene-9,10-dione or 2-bromo-9,10-dihydroanthracene-9,10-dione |

| Common Name | 2-Bromoanthraquinone |

| Synonyms | 2-Bromo-9,10-anthraquinone, 2-Bromo-9,10-dihydroanthracene-9,10-dione |

| SMILES Notation | BrC1=CC=C2C(=O)C3=CC=CC=C3C(=O)C2=C1 |

| InChI Key | VTSDGYDTWADUJQ-UHFFFAOYSA-N |

The structure of 2-bromoanthraquinone features a planar arrangement due to the conjugated π-electron system throughout the molecule . This planarity and extended conjugation contribute to its optical properties and photocatalytic activity.

Synthesis Methods

Various methods have been developed for the synthesis of 2-bromoanthraquinone. These methods generally involve either direct bromination of anthraquinone or modification of pre-brominated precursors.

Synthesis from 2-Nitroanthraquinone

One of the most efficient methods for synthesizing 2-bromoanthraquinone involves the reaction of 2-nitroanthraquinone with elemental bromine in the presence of nitrobenzene. This method has been reported to yield 97% of 2-bromoanthraquinone with 98% purity.

The synthetic procedure involves the following steps:

-

1265 parts by weight of 2-nitroanthraquinone are reacted at 270°C with elemental bromine

-

60 parts by weight of nitrobenzene are used as a reaction medium

-

After completion, the reaction mixture is discharged into 2,000 parts by weight of vigorously stirred methanol at 200°C

-

The suspension is refluxed for 1 hour, cooled to 50°C, filtered, and dried

-

This process yields 1390 g of 2-bromoanthraquinone (97% yield) with 98% purity

Alternative Synthetic Routes

Another method for synthesizing 2-bromoanthraquinone involves the use of phthalic anhydride and bromobenzene. This method proceeds through the following steps:

-

Mixing phthalic anhydride and bromobenzene in a weight ratio of 1:3-5

-

Adding anhydrous aluminum chloride with stirring (weight ratio of anhydrous aluminum chloride to phthalic anhydride is 1:1.5-2.5)

-

Heating the mixture to 130-180°C and reacting for 8-14 hours

-

Cooling to below 30°C, adding dichloromethane, and stirring

-

Adding hydrochloric acid dropwise and allowing the solution to stand for delamination

-

Extracting with dichloromethane, washing with water, and drying to obtain 2-(4-bromophenacyl) benzoic acid

-

Adding 2-(4-bromophenacyl) benzoic acid to concentrated sulfuric acid (weight ratio 3-6:1)

-

Heating to 120-160°C for 0.5-2 hours

-

Cooling to below 80°C, adding to ice water with stirring

-

Filtering, washing with water, and recrystallizing to obtain 2-bromoanthraquinone

These synthetic methods demonstrate the various approaches to producing 2-bromoanthraquinone with high yield and purity, suitable for different applications.

Applications

2-Bromoanthraquinone has diverse applications across multiple fields, with its photocatalytic properties being particularly significant.

Photocatalytic Properties

2-Bromoanthraquinone has emerged as a highly efficient photocatalyst, particularly for the oxidation of secondary aromatic alcohols. Its photocatalytic properties are attributed to its ability to undergo electron transfer reactions upon photoexcitation.

Key features of 2-bromoanthraquinone as a photocatalyst include:

-

High efficiency in performing redox reactions in both aqueous and organic phases

-

Ability to undergo hydrogen transfer with alpha-aromatic alcohols under light conditions

-

Excellent conversion rates and selectivity for most aromatic alcohols

-

Enhanced photocatalytic activity compared to other anthraquinone derivatives due to the bromine substitution

The photocatalytic activity of 2-bromoanthraquinone is influenced by several factors:

-

The electronegativity of the substituent at the 2-position of the anthraquinone ring

-

The acidity of the solvent used in the reaction

-

The wavelength of light used for excitation (optimal absorption below 420 nm)

Pharmaceutical and Industrial Applications

2-Bromoanthraquinone serves as an important precursor for the synthesis of various dyes and pharmaceutical compounds:

-

It is used as a starting material for the synthesis of 2-substituted 1-amino-4-bromoanthraquinones, which are precursors for dyes and drugs

-

These derivatives have potential applications in medicinal chemistry, particularly as anti-cancer, anti-inflammatory, and antinociceptive agents

-

In the chemical industry, it is used as an intermediate in the synthesis of various anthraquinone dyes, which represent one of the most abundant groups of dyes apart from azo dyes

Research Findings

Recent research has provided valuable insights into the mechanism and applications of 2-bromoanthraquinone, particularly in photocatalytic reactions.

Photocatalytic Oxidation of Aromatic Alcohols

Studies have demonstrated that 2-bromoanthraquinone (2-BrAQ) is particularly effective in catalyzing the oxidation of secondary aromatic alcohols. In a comparative study of various anthraquinone derivatives, 2-bromoanthraquinone showed superior catalytic activity:

Table 3: Comparative Photocatalytic Activity of Anthraquinone Derivatives

| Catalyst | Reactivity | Observations |

|---|---|---|

| 2-Bromoanthraquinone | Highest | Enhanced intersystem crossing coefficient |

| 2-Chloroanthraquinone | High | Less effective than bromo-substitution |

| Anthraquinone | Moderate | Lower activity than halogenated derivatives |

| 2-Methylanthraquinone | Moderate | Lower activity than halogenated derivatives |

| 2-Aminoanthraquinone | No reactivity | Large deactivation constant in acetonitrile |

The oxidation of 1-phenylethanol to acetophenone using 2-bromoanthraquinone as a photocatalyst has achieved yields exceeding 96%. This high efficiency is attributed to the enhanced intersystem crossing coefficient resulting from the bromine substitution, which leads to a larger number of triplet molecules and consequently enhanced photocatalytic reactivity .

Mechanism of Action

The mechanism of 2-bromoanthraquinone's photocatalytic activity has been investigated using density functional theory (DFT) calculations. The proposed reaction pathway involves:

-

Photoexcitation of 2-bromoanthraquinone to form an excited singlet state

-

Intersystem crossing to form a triplet state with enhanced electron transfer ability

-

Hydrogen transfer from the alcohol substrate to the oxygen atom of the carbonyl group in 2-bromoanthraquinone

-

Formation of a semiquinone radical intermediate

DFT calculations have shown that the negative charge of the 2-bromoanthraquinone molecule is concentrated at the two oxygen atoms, with the upper oxygen atom having a slightly higher negative charge. The electron density of the oxygen atom on the excited 2-BrAQ molecule is slightly lower than that on the ground state molecule, which may facilitate the hydrogen transfer process .

Experimental Findings

Research has utilized various experimental techniques to understand the photocatalytic behavior of 2-bromoanthraquinone:

-

UV-visible spectrophotometry has shown that the absorption spectrum of 2-bromoanthraquinone is concentrated in wavelengths below 420 nm, indicating that light sources with emission in this range are most effective for photocatalytic applications

-

Time-dependent (TD) DFT calculations using the UB3LYP-D3BJ method and 6-311+G* basis set have been employed to study the excited states of 2-bromoanthraquinone, providing insights into the electronic transitions that underlie its photocatalytic activity

-

Control experiments have demonstrated that the photocatalytic oxidation reactions of 2-bromoanthraquinone are light-driven, with no conversion observed in the absence of light

-

The role of nitrobenzene as a hydrogen acceptor has been investigated, showing that it can accept up to six hydrogen atoms when fully reduced to aniline, complementing the two hydrogen atoms that can be provided by the oxidation of 1-phenylethanol to acetophenone

Structure-Activity Relationships

The photocatalytic performance of 2-bromoanthraquinone is strongly influenced by its molecular structure:

-

The bromine substituent at the 2-position increases the quantum-yield ratio of phosphorescence to fluorescence compared to unsubstituted anthraquinone, enhancing the intersystem crossing coefficient and leading to a larger number of triplet molecules

-

The triplet state of 2-bromoanthraquinone is considered to have strong intramolecular electron transfer ability, with electron enrichment on the carbonyl oxygen atoms, making it an active molecule in redox reactions

-

The regioselectivity observed in the oxidation reactions catalyzed by 2-bromoanthraquinone demonstrates a preference for α-position aromatic alcohols, with C–C bond cleavage and low selectivity observed for non-α-position aromatic alcohols

-

The specific electronic distribution in the excited state of 2-bromoanthraquinone, as revealed by DFT calculations, provides a rationale for its selective reactivity with certain alcohol substrates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume